molecular formula C23H23N3O3S B3449457 methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

Cat. No. B3449457
M. Wt: 421.5 g/mol
InChI Key: YELKOMDLELSXKT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzothiophene ring (a sulfur-containing heterocycle), a pyridine ring (a nitrogen-containing heterocycle), and an ester group . It also contains an amide linkage . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and pyridine rings are aromatic, meaning they have a cyclic, planar arrangement of p-orbitals that allows for delocalized π-electrons . The ester and amide groups would have polar bonds due to the electronegativity difference between the oxygen/nitrogen and carbon atoms .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. The ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The amide group could participate in condensation or hydrolysis reactions . The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar groups (like the ester and amide) and aromatic rings could affect its solubility, melting point, boiling point, and other properties .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

methyl 4-[[2-(pyridin-3-ylmethylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-29-23(28)16-8-10-17(11-9-16)26-21(27)20-18-6-2-3-7-19(18)30-22(20)25-14-15-5-4-12-24-13-15/h4-5,8-13,25H,2-3,6-7,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELKOMDLELSXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate
Reactant of Route 5
methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate
Reactant of Route 6
methyl 4-[({2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

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